2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide
Description
The compound 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide features a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3-fluorophenyl group at the 4-position and an N-phenylacetamide side chain. The fluorine atom on the phenyl ring contributes to metabolic stability and lipophilicity, common in pharmacologically active compounds.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-6-4-9-17(12-15)25-14-24(13-19(26)23-16-7-2-1-3-8-16)29(27,28)18-10-5-11-22-20(18)25/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGFTLMIRUYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function or activity of these targets.
Biochemical Pathways
Given the diverse pharmacological activities associated with similar compounds, it is likely that this compound may affect multiple biochemical pathways. These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer progression, among others.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the potential ADME properties of this compound, including its bioavailability.
Result of Action
Given the diverse pharmacological activities associated with similar compounds, it is likely that this compound may have a range of effects at the molecular and cellular level. These could include the inhibition of enzyme activity, alteration of receptor signaling, induction of oxidative stress, and modulation of inflammatory responses, among others.
Biological Activity
The compound 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide (CAS Number: 1251624-16-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 412.4 g/mol. Its structure features a pyrido-thiadiazine core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN4O3S |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 1251624-16-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the fluorinated aromatic ring and the thiadiazine moiety. The specific synthetic route can vary but generally includes the following steps:
- Formation of the pyrido-thiadiazine scaffold.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation to yield the final acetamide product.
Anticancer Properties
Research indicates that compounds containing thiadiazine and pyridine derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Case Study : A study evaluated the antiproliferative effects of related compounds on cancer cell lines and found that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells . Although specific data for our compound is limited, its structural similarities suggest potential efficacy.
Anti-inflammatory Effects
Compounds with similar frameworks have also been noted for their anti-inflammatory properties. The presence of the fluorinated phenyl group is hypothesized to enhance lipophilicity and bioavailability, which may contribute to their therapeutic effects.
Research Findings : In a related study on fluorinated pyridine derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests a possible pathway for our compound's anti-inflammatory activity.
The biological mechanisms through which 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide exerts its effects are not fully elucidated; however, several hypotheses include:
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound could potentially interact with specific receptors or signaling pathways that regulate cell growth and inflammation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrido[2,3-e][1,2,4]thiadiazine core distinguishes the target compound from analogs with alternative heterocycles. Key structural differences and implications include:
Key Observations :
- Sulfone vs. Non-sulfone Cores: The target compound’s sulfone group likely increases solubility compared to imidazothiazole () and pyrazole () analogs.
- Fluorophenyl Position : The 3-fluorophenyl substituent in the target compound may alter steric interactions compared to 4-fluorophenyl derivatives (e.g., ), affecting target selectivity.
Substituent Effects on Bioactivity
While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural trends suggest:
- Metabolic Stability : Fluorine atoms in all analogs enhance resistance to oxidative metabolism. Chlorine in ’s compound increases lipophilicity but may reduce metabolic clearance.
- Target Binding : The pyridothiadiazine core’s planarity and electronic profile may facilitate interactions with kinases or GPCRs, whereas pyrido[3,2-d]pyrimidine () offers a larger surface for π-π stacking.
Preparation Methods
Formation of the Thiadiazine Ring
The thiadiazine ring is synthesized via cyclocondensation of 2-aminopyridine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds through the in situ generation of a thioamide intermediate, which undergoes intramolecular cyclization to yield 3,4-dihydro-2H-pyrido[2,3-e]thiadiazine.
Reaction Conditions :
Oxidation to the Sulfone Derivative
The sulfone moiety is introduced by treating the thiadiazine intermediate with hydrogen peroxide (H₂O₂) in acetic acid. This step oxidizes the sulfur atom from a sulfide to a sulfone, yielding 3,4-dihydro-2H-pyrido[2,3-e]thiadiazine-1,1-dioxide.
Optimized Parameters :
-
Oxidizing Agent : 30% H₂O₂ (3.0 eq).
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Catalyst : Tungstic acid (0.1 eq).
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Temperature : 80°C, 4 hours.
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Yield : 85%.
Installation of the N-Phenylacetamide Side Chain
Schotten-Baumann Amidation
The acetamide group is appended via a Schotten-Baumann reaction between 2-chloroacetyl chloride and aniline in the presence of the thiadiazine intermediate.
Synthetic Protocol :
Crystallization and Purity Analysis
The crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Purity is confirmed via HPLC (99.2%, C18 column, acetonitrile/water = 70:30).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiadiazine Formation | SOCl₂, DCM, 60°C | 70 | 95 |
| Sulfone Oxidation | H₂O₂, CH₃COOH, 80°C | 85 | 98 |
| Friedel-Crafts | 3-Fluorobenzyl Br, AlCl₃ | 62 | 97 |
| Amidation | 2-Chloroacetyl Cl, Aniline | 58 | 99 |
Mechanistic Insights and Side Reactions
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Thiadiazine Cyclization : The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the thiocarbonyl carbon, followed by dehydrohalogenation.
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Oxidation Side Products : Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ stoichiometry.
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Amidation Challenges : Competing hydrolysis of 2-chloroacetyl chloride necessitates anhydrous conditions.
Industrial-Scale Considerations
-
Cost Efficiency : AlCl₃ recovery via aqueous workup reduces reagent costs.
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Green Chemistry : Substituting H₂O₂ with O₂/vanadium catalyst decreases waste generation.
Q & A
Q. What are the critical considerations for optimizing the synthetic route of this compound?
- Methodological Answer : Synthetic optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps involving heterocyclic moieties (e.g., pyrido-thiadiazine core formation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : Triethylamine (TEA) or DMAP is used to facilitate amide bond formation between the acetamide and aromatic substituents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluorophenyl and acetamide substituents. Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₁₈FN₃O₃S) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry of the pyrido-thiadiazine ring system using SHELXL for refinement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?
- Methodological Answer : SAR studies should systematically modify:
- Fluorophenyl Position : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs to assess steric/electronic effects on target binding .
- Acetamide Substituents : Replace N-phenyl with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., tert-butyl) to evaluate pharmacokinetic impacts .
- In Vitro Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (MTT) to correlate structural changes with activity. For example:
| Substituent Modification | IC₅₀ (μM) | Target Selectivity |
|---|---|---|
| 3-Fluorophenyl | 0.12 | High (Kinase X) |
| 4-Fluorophenyl | 0.45 | Moderate |
| N-(3-CF₃-phenyl) | 0.08 | High |
Q. What experimental strategies resolve contradictions in reported biological data for analogs?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Crystallographic Analysis : Compare ligand-bound vs. unbound target structures to validate binding modes .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Identify metabolically labile sites (e.g., sulfur atoms in thiadiazine) prone to CYP450 oxidation .
- ADMET Predictors (SwissADME) : Optimize logP (aim for 2–3) and polar surface area (<140 Ų) to enhance bioavailability .
Specialized Technical Questions
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : The compound’s planar pyrido-thiadiazine core promotes π-π stacking, leading to amorphous precipitates.
- Solutions :
- Use mixed solvents (e.g., DMSO/water) to slow nucleation.
- Add co-crystallization agents (e.g., thiourea derivatives) to stabilize lattice formation .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Polar Solvents (DMF) : Stabilize transition states in SNAr reactions at the thiadiazine ring, accelerating substitutions .
- Non-Polar Solvents (Toluene) : Favor elimination side reactions; avoid for sulfur-containing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
